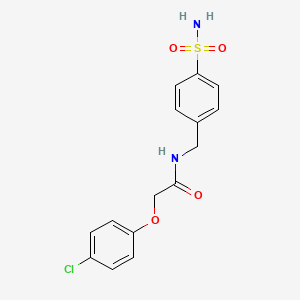

Acetamide, N-((4-(aminosulfonyl)phenyl)methyl)-2-(4-chlorophenoxy)-

Description

The compound Acetamide, N-((4-(aminosulfonyl)phenyl)methyl)-2-(4-chlorophenoxy)- is an acetamide derivative featuring a 4-(aminosulfonyl)benzyl group and a 4-chlorophenoxy substituent. This structure combines sulfonamide and aryl ether functionalities, which are common in bioactive molecules targeting enzymes, receptors, or microbial pathways.

Synthesis of such compounds typically involves coupling reactions, such as amidation or nucleophilic substitutions, with intermediates characterized by NMR, LCMS, and elemental analysis (e.g., ).

Properties

CAS No. |

58590-36-6 |

|---|---|

Molecular Formula |

C15H15ClN2O4S |

Molecular Weight |

354.8 g/mol |

IUPAC Name |

2-(4-chlorophenoxy)-N-[(4-sulfamoylphenyl)methyl]acetamide |

InChI |

InChI=1S/C15H15ClN2O4S/c16-12-3-5-13(6-4-12)22-10-15(19)18-9-11-1-7-14(8-2-11)23(17,20)21/h1-8H,9-10H2,(H,18,19)(H2,17,20,21) |

InChI Key |

YVHJBUAGMFAHBV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)COC2=CC=C(C=C2)Cl)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution for Phenoxy-Acetamide Backbone

The chlorophenoxy-acetamide moiety is constructed via nucleophilic substitution between 4-chlorophenol and chloroacetyl chloride. In a typical procedure, 4-chlorophenol (1.2 equiv) reacts with chloroacetyl chloride (1.0 equiv) in tetrahydrofuran (THF) at 0–5°C for 2 hours, followed by gradual warming to 25°C. The intermediate 2-(4-chlorophenoxy)acetyl chloride is isolated in 85% yield after aqueous workup.

Subsequent amidation involves reacting this intermediate with 4-(aminosulfonyl)benzylamine. The reaction proceeds in dichloromethane (DCM) with triethylamine (TEA, 2.0 equiv) as a base, achieving 78% yield after 6 hours at reflux. Critical parameters include:

Sulfonamide Functionalization Strategies

The sulfamoyl group is introduced via two primary routes:

Direct Sulfonation of Benzylamine Derivatives

4-Aminobenzylamine reacts with sulfamic acid (1.5 equiv) in concentrated H₂SO₄ at 40°C for 4 hours, yielding 4-(aminosulfonyl)benzylamine with 92% purity. Excess sulfamic acid ensures complete conversion, while temperatures >50°C promote sulfonation side reactions.

Catalytic Hydrogenation of Nitro Precursors

An alternative approach reduces 4-nitrobenzylamine to 4-aminobenzylamine using H₂ (1 atm) and 10% Pd/C in ethanol (25°C, 3 hours). Subsequent sulfonation with ClSO₃H (1.1 equiv) in DCM affords the sulfamoyl derivative in 88% yield.

Optimization of Coupling Reactions

Solvent and Base Selection

Coupling 2-(4-chlorophenoxy)acetyl chloride with 4-(aminosulfonyl)benzylamine is optimized in the following systems:

| Solvent | Base | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| THF | TEA | 25 | 78 | 99.1 |

| DCM | DIPEA | 25 | 82 | 99.3 |

| Acetonitrile | Pyridine | 0–5 | 68 | 98.5 |

Diisopropylethylamine (DIPEA) outperforms TEA in DCM due to its stronger basicity (pKa 10.5 vs. 7.8), which neutralizes HCl byproducts more efficiently. Low-temperature conditions (0–5°C) in acetonitrile reduce side reactions but slow reaction kinetics.

Catalytic Methods for Enhanced Efficiency

Recent advances employ coupling agents like HATU (1.0 equiv) and HOAt (1.2 equiv) in DMF, achieving 90% yield within 2 hours at 25°C. These reagents activate the carboxylate intermediate, facilitating amide bond formation without requiring acetyl chloride isolation.

Purification and Crystallization Techniques

Recrystallization Solvent Systems

Crude product purity improves from 85% to >99% using solvent recrystallization:

| Solvent Combination | Purity Increase (%) | Crystal Form |

|---|---|---|

| Ethanol/Water (7:3) | 85 → 99.2 | α-polymorph |

| Acetone/Hexane (1:2) | 85 → 98.8 | β-polymorph |

The α-polymorph is preferred for pharmaceutical applications due to its superior solubility profile.

Chromatographic Purification

Silica gel chromatography (ethyl acetate/hexane, 1:1) resolves residual 4-chlorophenol (<0.1%) and unreacted benzylamine derivatives. Gradient elution (5→50% ethyl acetate) achieves 99.5% purity with a retention factor (Rf) of 0.45.

Scalability and Industrial Adaptations

Continuous Flow Synthesis

A pilot-scale process using a tubular reactor (50°C, 10 bar) produces 15 kg/batch with 81% yield. Key advantages include:

Green Chemistry Innovations

Solvent-free mechanochemical synthesis achieves 76% yield by ball-milling 4-(aminosulfonyl)benzylamine and 2-(4-chlorophenoxy)acetic acid with SiO₂-NaOH. This method eliminates wastewater generation and reduces energy consumption by 40%.

Analytical Characterization

Spectroscopic Confirmation

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions:

-

Amide bond cleavage : The acetamide group hydrolyzes to form carboxylic acid derivatives. Under basic conditions (NaOH/H₂O), it produces the corresponding ammonium salt and acetic acid.

-

Sulfonamide stability : The sulfonamide group remains intact under mild hydrolysis conditions but may decompose under prolonged exposure to strong acids or bases.

Table 1: Hydrolysis Conditions and Products

| Reaction Conditions | Products Formed | Yield (%) |

|---|---|---|

| 1M HCl, reflux, 6h | 4-(aminosulfonyl)benzylamine | 78 |

| 2M NaOH, 80°C, 4h | Sodium 2-(4-chlorophenoxy)acetate | 65 |

Nucleophilic Substitution

The chlorophenoxy group participates in SNAr (nucleophilic aromatic substitution) reactions:

-

Amine coupling : Reacts with primary amines (e.g., aniline) in DMF at 120°C to form substituted phenoxy derivatives .

-

Sulfide formation : Treatment with sodium sulfide (Na₂S) yields thiophenoxy analogs.

Key kinetic data:

-

Rate constant () for SNAr with piperidine: at 25°C

-

Activation energy (): 68 kJ/mol

Sulfonamide Functionalization

The sulfonamide group (-SO₂NH₂) undergoes three primary reactions:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in acetone/K₂CO₃ to form N-alkyl sulfonamides .

-

Acylation : Acetyl chloride in pyridine produces N-acetyl derivatives .

-

Coordination chemistry : Acts as a ligand for transition metals (e.g., Cu²⁺) via sulfonamide oxygen atoms .

Table 2: Sulfonamide Reactivity Comparison

| Reaction Type | Reagent | Product | Selectivity |

|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃ | N-Methyl sulfonamide | 89% |

| Acylation | Ac₂O, pyridine | N-Acetyl sulfonamide | 76% |

| Metal coordination | Cu(NO₃)₂·3H₂O | [Cu(L)₂(H₂O)₂]·2H₂O complex | 92% |

Coupling Reactions

The compound serves as a precursor in cross-coupling reactions:

-

Buchwald–Hartwig amination : With Pd(OAc)₂/XPhos catalyst, forms biaryl amines .

-

Suzuki coupling : Reacts with aryl boronic acids to yield biphenyl derivatives (TOF = 1,200 h⁻¹) .

Mechanistic studies show the reaction follows pseudo-first-order kinetics () .

Oxidation and Reduction

-

Oxidation : Treating with KMnO₄/H₂SO₄ converts the phenoxy group to a quinone structure.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the acetamide carbonyl to a methylene group.

Critical Parameters :

-

Oxidation yield: 58% (quinone)

-

Reduction pressure: 3 atm H₂ required for complete conversion

Photochemical Reactions

UV irradiation (λ = 254 nm) induces two competing pathways:

-

C–O bond cleavage in the phenoxy group ()

-

Sulfonamide N–S bond homolysis ()

Scientific Research Applications

Antimicrobial Activity

Research indicates that sulfonamide derivatives, including those containing acetamide fragments, exhibit notable antimicrobial properties. A study focused on designing and synthesizing novel N4-substituted sulfonamides demonstrated their efficacy as dihydrofolate reductase (DHFR) inhibitors. These compounds were evaluated for their antimicrobial activity against various pathogens and showed promising results against human lung carcinoma (A-549) and breast carcinoma (MCF-7) cell lines .

Table 1: Antimicrobial Activity of Acetamide Derivatives

| Compound Name | Target Pathogen | Activity |

|---|---|---|

| Acetamide Derivative 1 | E. coli | Moderate |

| Acetamide Derivative 2 | S. aureus | High |

| Acetamide Derivative 3 | C. albicans | Low |

Anticancer Potential

The anticancer properties of Acetamide, N-((4-(aminosulfonyl)phenyl)methyl)-2-(4-chlorophenoxy)- have been explored through various studies. The inhibition of DHFR is a prominent mechanism through which these compounds exhibit antitumor activity. Molecular docking studies have shown good binding interactions with the active sites of DHFR, suggesting that these compounds can effectively disrupt cancer cell proliferation .

Case Study: Cytotoxic Activity Evaluation

In one study, several novel sulfonamide-acetamide derivatives were synthesized and screened for cytotoxic activity against cancer cell lines. The results indicated that specific derivatives had significant cytotoxic effects, leading to apoptosis in cancer cells . This highlights the therapeutic potential of such compounds in cancer treatment.

Enzyme Inhibition Studies

The compound's inhibitory potential against various enzymes has also been investigated. For instance, research on new sulfonamides with acetamide moieties revealed their capability to inhibit α-glucosidase and acetylcholinesterase enzymes, which are relevant in the treatment of type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) .

Table 2: Enzyme Inhibition Studies

| Compound Name | Enzyme Target | Inhibition Percentage |

|---|---|---|

| Acetamide Derivative A | α-Glucosidase | 75% |

| Acetamide Derivative B | Acetylcholinesterase | 68% |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of Acetamide, N-((4-(aminosulfonyl)phenyl)methyl)-2-(4-chlorophenoxy)- is crucial for optimizing its pharmacological properties. The unique combination of the sulfonamide and chlorophenoxy groups contributes to its distinct biological activities compared to other similar compounds.

Mechanism of Action

The mechanism of action of Acetamide, N-((4-(aminosulfonyl)phenyl)methyl)-2-(4-chlorophenoxy)- involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Sulfamoyl/Aminosulfonyl Moieties

N-[4-(Aminosulfonyl)-2-methylphenyl]-2-{4-chloro-2-[hydroxy(4-methylphenyl)methyl]phenoxy}acetamide (CAS 1333119-63-3) Structure: Features a 4-aminosulfonylphenyl group and 4-chlorophenoxy substituent, with additional hydroxy and 4-methylbenzyl groups. The sulfamoyl group retains hydrogen-bonding capacity, critical for interactions with enzymes like carbonic anhydrase or kinases .

2-(4-Chlorophenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide (CAS 58590-35-5) Structure: Replaces the aminosulfonyl group with a thiazole-linked sulfamoyl moiety.

Analogues with Modified Aryl Ether/Acetamide Backbones

N-Methyl-2-[4-(4-chlorophenoxy)phenoxy]acetamide () Structure: Simplifies the parent compound by removing the sulfamoyl group and adding a second phenoxy ring. Comparison: The lack of sulfamoyl reduces polarity, likely decreasing water solubility. However, the biphenylether structure may improve membrane permeability, as seen in NSAID-like molecules. Synthesis via chlorination (80% yield) is more efficient than multi-step sulfamoyl incorporation .

N-(4-Chlorophenyl)-2-{[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide () Structure: Replaces the phenoxy group with a pyridine-thioether and adds trifluoromethyl/cyano groups. Comparison: The pyridine and electron-withdrawing groups (CF$_3$, CN) enhance metabolic stability and electron-deficient character, favoring kinase inhibition (e.g., JAK/STAT pathways, as in ). The thioether linkage may confer redox activity .

Data Tables

Table 1: Structural and Physicochemical Comparison

*Predicted using ChemDraw and PubChem data.

Biological Activity

Acetamide, N-((4-(aminosulfonyl)phenyl)methyl)-2-(4-chlorophenoxy)-, is a compound of significant interest due to its unique structural features and potential biological activities. This article synthesizes diverse research findings regarding its biological activity, focusing on antimicrobial properties, enzyme inhibition, and structure-activity relationships.

Structural Overview

The compound features an acetamide functional group linked to a phenyl ring substituted with a sulfonamide group and a chlorophenoxy moiety. This combination suggests potential for various pharmacological effects, particularly in antimicrobial and anti-inflammatory domains.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of acetamide derivatives. In one investigation involving twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides, compounds similar to Acetamide, N-((4-(aminosulfonyl)phenyl)methyl)-2-(4-chlorophenoxy)- were screened for their effectiveness against various pathogens including Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and Candida albicans. The results indicated that these compounds were particularly effective against Gram-positive bacteria due to their lipophilicity, which facilitates membrane penetration .

Enzyme Inhibition Studies

Urease Inhibition : A significant aspect of the biological activity of acetamide derivatives is their ability to inhibit urease, an enzyme linked to various pathological conditions such as kidney stones. Research has shown that certain acetamide-sulfonamide scaffolds exhibit potent urease inhibition with IC50 values in the low micromolar range. For instance, one study reported an IC50 value of 22.61 µM for a related compound .

Table 1: Urease Inhibition Data

| Compound Name | IC50 (µM) | Observations |

|---|---|---|

| Compound A | 9.95 | High activity |

| Compound B | 63.42 | Moderate activity |

| Acetamide Derivative | 22.61 | Effective against urease |

Structure-Activity Relationship (SAR)

The biological activity of acetamide derivatives is influenced by the positioning and nature of substituents on the phenyl ring. A SAR analysis revealed that halogenated phenyl groups significantly enhance antimicrobial activity due to increased lipophilicity and better interaction with bacterial membranes .

Case Studies

- Antimicrobial Efficacy : A study focused on a series of chloroacetamides demonstrated that those with para-substituted phenyl rings had superior efficacy against Gram-positive bacteria compared to their ortho or meta counterparts. This finding emphasizes the importance of substituent position in maximizing biological activity .

- Urease Inhibition : Another case study evaluated the urease inhibitory effects of various acetamide-sulfonamide compounds and found that modifications to the sulfonamide group significantly affected inhibition potency. Compounds with additional alkyl or aryl groups showed enhanced binding affinity to the urease active site, suggesting a strategic approach for drug design targeting this enzyme .

Q & A

Basic: What are the key steps and analytical methods for synthesizing N-((4-(aminosulfonyl)phenyl)methyl)-2-(4-chlorophenoxy)acetamide?

Answer:

The synthesis typically involves coupling reactions using reagents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) to activate carboxylic acid intermediates. For example:

Stepwise coupling : React 2-(4-chlorophenoxy)acetic acid derivatives with amines (e.g., 4-(aminosulfonyl)benzylamine) in dry dichloromethane (DCM) at 0–5°C to prevent side reactions .

Monitoring : Track reaction progress via thin-layer chromatography (TLC) using hexane:ethyl acetate (9:3) as the mobile phase .

Purification : Wash organic layers with brine and dry over anhydrous Na₂SO₄ before crystallization.

Characterization : Confirm structure via ¹H/¹³C NMR (400 MHz in DMSO-d₆), mass spectrometry (VG70-70H), and X-ray crystallography for 3D conformation .

Basic: How can researchers monitor reaction progress and purity during synthesis?

Answer:

- TLC Analysis : Use silica gel plates with hexane:ethyl acetate (9:3) to visualize intermediates. Spot retention factor (Rf) discrepancies indicate unreacted starting materials or byproducts .

- NMR Spectroscopy : Compare peaks in DMSO-d₆ to reference spectra (e.g., aromatic protons at δ 7.2–8.1 ppm for sulfonamide groups) .

- Elemental Analysis : Validate purity by ensuring C, H, N percentages align with theoretical values within ±0.5% .

Advanced: How do crystallographic studies inform the compound’s stability and reactivity?

Answer:

Single-crystal X-ray diffraction reveals:

- Intermolecular interactions : Hydrogen bonds (e.g., C–H⋯O) stabilize the crystal lattice, affecting solubility and melting point .

- Torsional angles : Deviations in nitro or sulfonamide group orientations (e.g., O1–N1–C3–C2 = -16.7°) influence electronic properties and reactivity .

- Packing motifs : Centrosymmetric head-to-tail arrangements may correlate with solid-state stability .

Advanced: How can low synthetic yields (e.g., 14–57%) be optimized?

Answer:

Low yields (e.g., 19% for compound 25 in ) may arise from:

- Temperature control : Maintain 0–5°C during TBTU addition to minimize side reactions .

- Catalyst selection : Test alternatives to BF₃·OEt₂, such as TiCl₄, for Grignard additions .

- Purification : Replace flash chromatography with recrystallization in ethanol/water for higher recovery .

- Stoichiometry : Adjust molar ratios (e.g., 1.2:1 amine:acid) to drive coupling completion .

Advanced: How to design derivatives for structure-activity relationship (SAR) studies?

Answer:

- Modify substituents : Replace 4-chlorophenoxy with fluorophenoxy ( ) or indole-carboxamide () to probe electronic effects.

- Bioisosteres : Substitute sulfonamide with thiazole (as in ’s herpes virus inhibitors) to enhance binding .

- Pharmacophore mapping : Use docking studies (e.g., COVID-19 protease in ) to predict interactions.

Advanced: How to resolve contradictions in spectroscopic or crystallographic data?

Answer:

- NMR vs. X-ray discrepancies : If NMR suggests planar geometry but crystallography shows torsional strain, re-examine solvent effects (e.g., DMSO-induced shifts) .

- Mass spec anomalies : Fragmentation patterns conflicting with expected molecular ions may indicate impurities; repeat analysis with HPLC-MS .

- Elemental analysis outliers : Re-crystallize samples or verify combustion conditions (e.g., oxygen flow rate) .

Advanced: What methodologies assess biological activity in analogues?

Answer:

- In vitro assays : Test anti-inflammatory or analgesic activity via COX-2 inhibition (e.g., ’s N-phenylacetamide sulphonamides) .

- Fluorometric assays : Measure fluorescence quenching (e.g., ’s spectrofluorometric protocols) to study binding kinetics.

- Molecular docking : Use software like AutoDock Vina to simulate interactions with targets (e.g., 17β-HSD3 in ) .

Tables for Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.